Hexane-1-13C
Description
Significance of Carbon-13 Isotopic Enrichment in Organic Compounds
Carbon has two stable isotopes: carbon-12 (¹²C), which is the most abundant (about 98.9%), and carbon-13 (¹³C), which has a natural abundance of about 1.1%. fiveable.mewikipedia.org Enriching an organic compound with ¹³C means increasing the proportion of ¹³C atoms beyond this natural level. This enrichment is highly significant for several analytical techniques.
The primary advantage of ¹³C enrichment is its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comwikipedia.org In ¹³C NMR, the ¹³C nucleus has a non-zero spin, allowing it to be detected. wikipedia.org Enriching a compound with ¹³C enhances the signal intensity, making it easier to study the structure and dynamics of molecules. sigmaaldrich.com In mass spectrometry, the higher mass of ¹³C allows for the differentiation of labeled from unlabeled molecules, which is fundamental to tracer studies and quantitative analysis. wikipedia.orgdocbrown.info
Role of Site-Specific 13C Labeling in Advanced Chemical Research
Site-specific labeling involves incorporating a ¹³C atom at a particular position within a molecule. sigmaaldrich.com This targeted approach provides more detailed information than uniform labeling, where all carbons are enriched. For instance, in studying a chemical reaction, placing a ¹³C label at a specific site can help determine which bonds are broken and formed, thereby elucidating the reaction mechanism. symeres.com
In structural biology, site-specific labeling of proteins and nucleic acids is a powerful tool for NMR studies. sigmaaldrich.comnih.gov It simplifies complex spectra and allows researchers to probe the structure and dynamics of specific regions within large biomolecules. nih.govnih.gov This has been instrumental in understanding protein folding, enzyme function, and molecular interactions. sigmaaldrich.comsilantes.com
Rationale for Research on Hexane-1-13C
Hexane-1-¹³C is a specific isotopologue of hexane (B92381) where one of the terminal carbon atoms (at position 1) is a ¹³C isotope. ontosight.ai Hexane itself is a widely used non-polar solvent in various industrial applications, including the extraction of edible oils and as a cleaning agent. mdpi.comthermofisher.krijert.org
The rationale for studying Hexane-1-¹³C stems from its utility as a labeled tracer. By labeling the terminal carbon, researchers can track the fate of the hexane molecule in various processes. ontosight.ai This is particularly valuable in:
Metabolic Studies: To understand how organisms metabolize hexane and other alkanes. ontosight.ai
Environmental Fate Studies: To trace the movement and degradation of hexane as a pollutant in the environment. ontosight.ai
Mechanistic Studies: To investigate the chemical reactions involving the terminal methyl group of hexane.
The specific placement of the ¹³C label at the C-1 position provides a clear and unambiguous signal in analytical techniques like NMR and mass spectrometry, making it an ideal tool for these research applications.
Interactive Data Table: Properties of Hexane and its Isotopes
| Property | Value |
| Chemical Formula | C₆H₁₄ |
| Molar Mass | 86.18 g/mol wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.6606 g/mL wikipedia.org |
| Boiling Point | 68.5-69 °C wikipedia.orgsigmaaldrich.com |
| Melting Point | -96 to -94 °C wikipedia.org |
| Hexane-1-¹³C Specifics | |
| Molecular Formula | ¹³CH₃(CH₂)₄CH₃ ontosight.ai |
| Molecular Weight | 87.17 g/mol sigmaaldrich.comnih.gov |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |
Interactive Data Table: NMR and MS Data for Hexane
| Technique | Observation |
| ¹³C NMR (Unlabeled Hexane) | Exhibits 3 signals due to the molecule's symmetry. libretexts.orgorgchemboulder.comdocbrown.info |
| Mass Spectrometry (Unlabeled Hexane) | Molecular ion peak (M+) at m/z 86. docbrown.infolibretexts.org |
| A small M+1 peak is present due to natural ¹³C abundance. docbrown.infolibretexts.org | |
| Mass Spectrometry (Hexane-1-¹³C) | Enhanced M+1 peak. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583879 | |
| Record name | (1-~13~C)Hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27581-27-7 | |
| Record name | (1-~13~C)Hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27581-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Hexane 1 13c
Strategies for Regioselective Carbon-13 Incorporation in Alkanes
The primary challenge in synthesizing terminally labeled alkanes like Hexane-1-13C lies in achieving regioselectivity—the ability to introduce the isotope at the desired C-1 position with high precision. acs.orgmasterorganicchemistry.com Several strategies have been developed to control the position of isotopic labeling in alkanes.
One common approach involves the use of precursors that already contain the ¹³C label in the correct position. This "bottom-up" synthesis ensures that the isotope is incorporated at the desired location from the outset. Another strategy is late-stage functionalization, where a C-H bond at the terminal position of a hexane (B92381) derivative is selectively targeted for isotope incorporation. x-chemrx.com This can be more atom-economical but often presents challenges in controlling selectivity due to the similar reactivity of C-H bonds in an alkane chain. researchgate.net
Catalysis plays a crucial role in achieving regioselectivity. For instance, silver-based catalysts have been shown to direct the functionalization of linear alkanes, with the choice of catalyst and diazo reagent influencing whether the reaction occurs at primary or secondary sites. acs.orgresearchgate.net While rhodium-based catalysts are more commonly associated with directing reactions to secondary C-H bonds, specific ligand design can influence selectivity. acs.org
Design and Synthesis of Key Precursors for this compound
A common and effective precursor is a ¹³C-labeled cyanide, such as Sodium [¹³C]cyanide (Na¹³CN). This allows for the introduction of the labeled carbon at the beginning of the synthetic sequence. For example, a reaction of Na¹³CN with a suitable alkyl halide, like 1-bromopropane (B46711), can form a ¹³C-labeled nitrile. acs.org This nitrile then serves as a versatile intermediate for further elaboration into the hexane skeleton.
Another approach could involve the use of ¹³CO₂, a readily available source of ¹³C. x-chemrx.com This can be used to generate labeled carboxylic acids or other functional groups that can then be incorporated into the hexane chain. The development of flow reactors for the controlled generation of ¹³CO₂ from precursors like Na₂¹³CO₃ has improved the efficiency and stoichiometry of these reactions. x-chemrx.com
Below is a table of potential key precursors for the synthesis of this compound:
| Precursor | Formula | Role in Synthesis |
| Sodium [¹³C]cyanide | Na¹³CN | Source of the ¹³C-labeled terminal carbon. |
| [¹³C]Carbon dioxide | ¹³CO₂ | Versatile C1 building block for creating labeled functional groups. |
| 1-Bromopentane | CH₃(CH₂)₄Br | Provides the five-carbon chain to which the labeled carbon is attached. |
| [1-¹³C]Hexanoic acid | ¹³CH₃(CH₂)₄COOH | A more advanced precursor that already contains the full carbon skeleton. |
Chemical Reaction Pathways and Mechanisms for 13C Labeling at the 1-Position
A plausible synthetic route to this compound starting from a labeled C1 source like Na¹³CN would involve a series of well-established organic reactions.
One potential pathway begins with the reaction of Na¹³CN with 1-bromopropane to yield [1-¹³C]butyronitrile. acs.org This nucleophilic substitution reaction establishes the initial C-C bond and incorporates the isotope at the terminal position of a four-carbon chain. Subsequent reduction of the nitrile group would yield [1-¹³C]butylamine. This amine could then be converted to a leaving group, such as a tosylate, and subjected to a coupling reaction, like a Grignard or Gilman coupling, with a two-carbon fragment to complete the hexane chain.
Alternatively, a Grignard reagent prepared from a ¹³C-labeled methyl halide (e.g., ¹³CH₃I) could be reacted with a five-carbon electrophile, such as 1-bromopentane, in a coupling reaction. However, controlling the regioselectivity of such reactions can be challenging.
A more direct route involves the use of a labeled hexanoic acid derivative. For instance, [1-¹³C]hexanoic acid can be reduced to [1-¹³C]hexanol, which can then be converted to a halide and subsequently reduced to this compound.
Optimization Techniques for Reaction Yields and Isotopic Purity
Maximizing the yield and isotopic purity of the final product is paramount in the synthesis of labeled compounds, which are often expensive to produce. musechem.comacs.org Several techniques can be employed to optimize these parameters.
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst choice is crucial. acs.orgnih.gov For example, in catalytic reactions, the catalyst's efficiency and selectivity directly impact the yield. musechem.com Flow chemistry offers precise control over reaction parameters and can lead to improved yields and safety compared to traditional batch synthesis. x-chemrx.com
Stoichiometry: Careful control over the stoichiometry of reactants, especially the limiting labeled reagent, is essential to ensure its efficient incorporation and to minimize waste. x-chemrx.com
Isotopic Dilution: To avoid isotopic dilution, all reagents and solvents should be of high purity and free from any unlabeled contaminants that could compete in the reaction.
The following table summarizes key optimization parameters:
| Parameter | Optimization Strategy |
| Temperature | Fine-tuning to maximize reaction rate while minimizing side reactions. nih.gov |
| Reaction Time | Monitoring reaction progress to determine the optimal time for highest yield. acs.org |
| Catalyst | Screening different catalysts and ligands for the best selectivity and activity. musechem.com |
| Solvent | Choosing a solvent that enhances solubility and reaction rate. |
| Stoichiometry | Precise measurement of reactants to ensure efficient use of the labeled precursor. x-chemrx.com |
Post-Synthetic Purification Methods for this compound
After synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, byproducts, and potentially unlabeled hexane. Therefore, rigorous purification is necessary to isolate the labeled compound with high chemical and isotopic purity.
Distillation: Given that hexane is a volatile liquid, distillation is a primary purification technique. studymind.co.uk The difference in boiling points between hexane and other less volatile impurities allows for its separation.
Chromatography: For removing impurities with similar boiling points, chromatographic techniques are employed.
Gas Chromatography (GC): Preparative GC can be used to separate this compound from other volatile components with high resolution.
Column Chromatography: While less common for volatile alkanes, it can be used to remove non-volatile impurities. nih.gov
Urea Adduction: This technique is particularly useful for separating linear n-alkanes from branched or cyclic compounds. jove.com Urea forms crystalline inclusion complexes with straight-chain alkanes, which can then be isolated by filtration. jove.com
Analytical Verification of Isotopic Placement and Enrichment
The final and critical step is to verify the successful synthesis of this compound by confirming the exact position and the degree of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: This is the most direct method to confirm the position of the ¹³C label. sci-hub.seffame.org In the ¹³C NMR spectrum of this compound, the signal corresponding to the C-1 carbon will be significantly enhanced due to the high abundance of the ¹³C isotope at that position. tum.de The chemical shift of this signal will be characteristic of a terminal methyl group in an alkane.
¹H NMR: While less direct, high-resolution ¹H NMR can also provide evidence for the labeling. The protons on the labeled carbon (C-1) and the adjacent carbon (C-2) will show coupling to the ¹³C nucleus, resulting in characteristic satellite peaks in the spectrum.
Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight of the product and to quantify the isotopic enrichment. asm.orgnih.gov The molecular ion peak in the mass spectrum of this compound will appear at m/z one unit higher than that of unlabeled hexane. The relative intensities of the labeled and unlabeled molecular ion peaks can be used to calculate the isotopic enrichment.
Isotope Ratio Mass Spectrometry (IRMS): For high-precision determination of isotope ratios, IRMS can be employed. pnas.org This technique can accurately measure the ¹³C/¹²C ratio in the sample.
The following table outlines the analytical techniques and their roles in verification:
| Analytical Technique | Information Provided |
| ¹³C NMR | Confirms the position of the ¹³C label and provides information about the chemical environment of the labeled carbon. sci-hub.se |
| ¹H NMR | Shows ¹H-¹³C coupling, providing secondary confirmation of the label's position. |
| GC-MS | Determines the molecular weight, confirming the incorporation of the ¹³C isotope, and allows for the assessment of isotopic enrichment. asm.orgnih.gov |
| IRMS | Provides high-precision measurement of the ¹³C/¹²C isotope ratio. pnas.org |
Advanced Spectroscopic Characterization and Elucidation of Hexane 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the unambiguous identification of atomic positions and their chemical environments within a molecule. For isotopically labeled compounds such as Hexane-1-13C, NMR provides direct information about the location and effects of the isotopic substitution.
Advanced 13C NMR Chemical Shift Analysis of this compound
In the 13C NMR spectrum of unlabeled n-hexane, the symmetry of the molecule results in three distinct signals corresponding to the three pairs of chemically equivalent carbon atoms (C1/C6, C2/C5, and C3/C4). docbrown.infolibretexts.org The typical chemical shifts for n-hexane in a deuterated chloroform (B151607) (CDCl3) solvent are approximately 14.1 ppm for C1/C6, 22.9 ppm for C2/C5, and 31.8 ppm for C3/C4, with tetramethylsilane (B1202638) (TMS) as the reference standard at 0.0 ppm. docbrown.infosigmaaldrich.com
For this compound, the 13C NMR spectrum is significantly altered due to the isotopic enrichment at the C1 position. The signal corresponding to the labeled carbon (C1) will be dramatically enhanced in intensity compared to the other carbon signals, which arise from the natural 1.1% abundance of 13C. bhu.ac.in The chemical shift of the 13C-labeled carbon remains largely unchanged, as the isotopic substitution has a negligible effect on the electron density around the nucleus. However, the presence of the 13C label introduces observable coupling effects with neighboring nuclei.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) | Description |
| C1 | ~14.1 | Isotopically enriched, high intensity signal. |
| C2 | ~22.9 | Signal at natural abundance intensity. |
| C3 | ~31.8 | Signal at natural abundance intensity. |
| C4 | ~31.8 | Signal at natural abundance intensity. |
| C5 | ~22.9 | Signal at natural abundance intensity. |
| C6 | ~14.1 | Signal at natural abundance intensity. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Homonuclear and Heteronuclear Coupling Constants in 13C-Enriched this compound
The introduction of a 13C isotope at a specific position allows for the measurement of various coupling constants, providing valuable structural information. jeoljason.com
¹J(C-H) Coupling: This one-bond heteronuclear coupling between the 13C nucleus and the directly attached protons is typically the largest, with values in the range of 115–270 Hz for sp³ hybridized carbons. nanalysis.com For the -CH3 group at the C1 position in this compound, a ¹J(C1-H) coupling of approximately 125 Hz would be expected. nanalysis.com This coupling would split the C1 signal into a quartet in a proton-coupled 13C spectrum.
nJ(C-C) Coupling: Homonuclear coupling between adjacent 13C nuclei can also be observed. In this compound, a one-bond coupling, ¹J(C1-C2), would be present in molecules containing a 13C atom at the C2 position due to natural abundance. These couplings are typically in the range of 30-40 Hz for alkanes.
Long-Range Heteronuclear Coupling (nJ(C-H), n>1): Couplings over two or more bonds also provide conformational and structural data. google.com For instance, ²J(C1-H) coupling to the protons on C2 and ³J(C1-H) coupling to the protons on C3 would be observable. These long-range couplings are generally much smaller than ¹J couplings. bhu.ac.in
Table 2: Representative Coupling Constants in this compound
| Coupling | Type | Expected Range (Hz) | Notes |
| ¹J(C1-H) | 1-bond Heteronuclear | 120-130 | Coupling to protons on the labeled carbon. |
| ¹J(C1-C2) | 1-bond Homonuclear | 30-40 | Dependent on natural abundance of 13C at C2. |
| ²J(C1-H) | 2-bond Heteronuclear | 0-5 | Coupling to protons on C2. |
| ³J(C1-H) | 3-bond Heteronuclear | 0-5 | Coupling to protons on C3. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Correlational Assignments
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules. ias.ac.inscielo.br
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. slideshare.net In this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and so on, helping to trace the carbon skeleton through the proton network.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. pnas.org For this compound, an HSQC or HMQC spectrum would show a strong cross-peak connecting the proton signal of the C1-methyl group to the highly intense 13C signal of the labeled C1 carbon. This provides definitive confirmation of the label's position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over 2 or 3 bonds). It can be used to confirm the connectivity of the carbon chain by showing correlations between the C1 protons and the C2 and C3 carbons, and between the C2 protons and the C1 and C3 carbons.
Quantitative NMR for Isotopic Enrichment Determination
Quantitative NMR (qNMR) can be employed to determine the level of isotopic enrichment. ox.ac.uk By acquiring a 13C NMR spectrum under specific quantitative conditions (e.g., with a long relaxation delay to ensure full relaxation of all carbon nuclei), the integral of the enhanced C1 signal can be compared to the integrals of the signals from the other carbons, which are present at natural abundance. magritek.com This ratio allows for a precise calculation of the isotopic enrichment at the C1 position. The use of an internal standard with a known concentration can further enhance the accuracy of this quantification. nih.gov
Mass Spectrometry (MS) Techniques for Isotopic Analysis
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for analyzing isotopic composition.
High-Resolution Mass Spectrometry for Isotopic Purity and Isotopologue Distribution
High-resolution mass spectrometry (HRMS) can distinguish between ions of very similar mass, providing precise mass measurements. acs.org When analyzing this compound, the molecular ion peak (M+) will be observed. Due to the 13C label, the mass of the molecular ion will be one mass unit higher than that of unlabeled hexane (B92381).
In a mass spectrum of a sample of this compound, one would expect to see a prominent peak for the isotopically labeled molecule. The relative intensities of the peak for the labeled molecule and the peak for any residual unlabeled hexane can be used to determine the isotopic purity of the sample. savemyexams.comresearchgate.net The presence of the [M+1] peak, which arises from the natural abundance of 13C in the unlabeled portion of the molecule, must be accounted for in this analysis. savemyexams.com HRMS allows for the accurate determination of the masses of these different isotopologues, confirming the elemental composition and the presence of the 13C label. pnas.org
Table 3: Expected Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z (for the most abundant isotope of H) |
| [C5 ¹³CH14]⁺ | Molecular ion of this compound | 87.118 |
| [C6H14]⁺ | Molecular ion of residual unlabeled Hexane | 86.109 |
Note: The m/z values are calculated based on the exact masses of the isotopes.
Mass Isotopomer Distribution Analysis (MIDA) in this compound Derived Species
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis of biological polymers by analyzing the distribution of mass isotopomers. physiology.org Mass isotopomers are molecules that differ only in the number of isotopic atoms they contain. nih.gov In the context of this compound, MIDA is applied to its metabolic products to understand biosynthetic pathways.
When this compound is metabolized, the ¹³C label is incorporated into various downstream molecules. nih.gov The resulting mass isotopomer patterns of these metabolites provide a wealth of information. nih.gov MIDA involves the deconvolution of the mass spectra of these labeled species to determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). nih.govnih.gov This distribution is then corrected for the natural abundance of isotopes to accurately quantify the incorporation of the ¹³C label from the precursor. nih.govbiorxiv.org
For instance, in studies of anaerobic n-hexane metabolism by sulfate-reducing bacteria, the incorporation of the ¹³C nucleus from 1-¹³C-labeled n-hexane into metabolites like alkylsuccinic acids has been observed. nih.govcapes.gov.br Analysis of the mass isotopomer distribution of these products can reveal the mechanism of metabolic activation, such as the addition to fumarate (B1241708) at the C-2 position of the hexane molecule. nih.govcapes.gov.br
Table 1: Illustrative Mass Isotopomer Distribution Data for a Hypothetical Metabolite Derived from this compound
| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| M+0 (Unlabeled) | 40 | 35 |
| M+1 (¹³C₁) | 50 | 55 |
| M+2 (¹³C₂) | 8 | 8 |
| M+3 (¹³C₃) | 2 | 2 |
This table is for illustrative purposes and does not represent actual experimental data.
Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation
Tandem mass spectrometry (MS/MS) is an indispensable tool for distinguishing between positional isomers of molecules, including metabolites derived from this compound. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, allowing for the differentiation of isomers that have the same mass but differ in the arrangement of their atoms.
In the context of n-hexane metabolism, several positional isomers of hydroxylated and other metabolites are formed. cdc.govinchem.org For example, the initial oxidation of n-hexane can produce 1-hexanol, 2-hexanol, and 3-hexanol. cdc.gov While these isomers may be difficult to distinguish by a single stage of mass spectrometry, their MS/MS spectra will exhibit unique fragmentation patterns.
The position of the ¹³C label in this compound provides an additional layer of information in MS/MS analysis. The mass of the fragment ions containing the labeled carbon will be shifted by one mass unit, aiding in the elucidation of fragmentation pathways and the precise location of metabolic modifications relative to the labeled carbon. For example, in the study of fatty acid oxidation products, specific product ions in MS/MS are used to quantify isomers like 9-HODE and 13-HODE, even when they have similar retention times and precursor ions. lipidmaps.org
Chromatographic Separations Coupled with Spectroscopic Detection
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for tracing the metabolic fate of this compound. chemmethod.comnih.govresearchgate.netbibliotekanauki.pl In these applications, a gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. ucdavis.educhemmethod.com
When analyzing metabolites derived from this compound, the mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. The presence of the ¹³C atom results in a molecular ion peak (M+1) that is one unit higher than the corresponding unlabeled molecule. docbrown.infolibretexts.org The fragmentation patterns observed in the mass spectrum provide structural information about the metabolites. docbrown.infoucsb.edu
GC-MS has been instrumental in studying the metabolism of n-alkanes in various biological systems. nih.govcapes.gov.br For example, it has been used to identify alkylsuccinic acid derivatives as transient metabolites in the anaerobic metabolism of n-hexane by sulfate-reducing bacteria. nih.govcapes.gov.br The use of ¹³C-labeled n-hexane in these studies allows for the unambiguous confirmation of metabolic pathways. nih.gov The analysis of individual n-alkanes and their isotopic composition can also be performed using gas chromatography/isotope ratio mass spectrometry (GC-IRMS). sci-hub.box
Table 2: Typical GC-MS Parameters for n-Alkane Analysis
| Parameter | Value |
| Column | TR-5 MS (or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial hold, followed by a ramp to a final temperature |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
This table represents typical parameters and may vary based on the specific application. bibliotekanauki.plchemmethod.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Related Carbon Tracing (where this compound is a precursor or derivative)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the analysis of a wide range of compounds, particularly those that are not volatile enough for GC-MS. acs.orgnih.govnih.gov This is especially relevant for the analysis of more polar and higher molecular weight derivatives and metabolites that can be formed from this compound in biological systems. lipidmaps.orgiiarjournals.org Stable isotope-labeled internal standards, such as those labeled with ¹³C, are often used in LC-MS/MS for accurate quantification. nih.gov
In carbon tracing studies, where this compound acts as a precursor, its metabolites can be extracted and analyzed by LC-MS/MS. acs.orgnih.gov The liquid chromatograph separates the complex mixture of metabolites, and the tandem mass spectrometer provides sensitive and specific detection. The use of ¹³C-labeling aids in differentiating biological signals from background noise and in determining the molecular formulae of metabolites. nih.gov
For example, ¹³C-labeled compounds are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. ontosight.ai LC-MS/MS is a key technology in these studies, enabling the sensitive detection and quantification of the labeled drug and its metabolites in various biological matrices. iiarjournals.org The technique can also be applied to analyze hydroxylated metabolites and other downstream products of hexane metabolism, providing insights into metabolic pathways and flux. acs.orgnih.gov
Research Applications of Hexane 1 13c in Reaction Mechanism Elucidation
Kinetic Isotope Effects (KIE) Studies with Hexane-1-13C
The Kinetic Isotope Effect (KIE) is a key phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect arises primarily from the difference in vibrational frequencies of bonds involving the lighter versus the heavier isotope. gmu.edu For carbon, the rate of a reaction involving a ¹²C atom is typically slightly faster than that involving a ¹³C atom. wikipedia.org
A primary ¹³C kinetic isotope effect occurs when the bond to the isotopically labeled carbon is broken or formed in the rate-determining step of a reaction. core.ac.uk The magnitude of the primary ¹³C KIE, expressed as the ratio of the rate constants (k₁₂/k₁₃), is generally in the range of 1.01 to 1.05. core.ac.uk This value provides a measure of the extent of bond alteration in the transition state. core.ac.uk
The measurement of ¹³C KIEs can be performed using techniques like isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC) or through nuclear magnetic resonance (NMR) spectroscopy at natural abundance. wikipedia.orgwisc.edunih.gov For instance, in the reaction of methyl bromide with cyanide, the ¹³C KIE was determined to be 1.082 ± 0.008, indicating significant C-Br bond breaking in the transition state. wikipedia.org
Table 1: Representative Primary ¹³C Kinetic Isotope Effects An interactive table showcasing examples of primary ¹³C KIE values and their general interpretations.
| Reaction Type | Typical k₁₂/k₁₃ Value | Interpretation |
| Bond Cleavage | > 1.02 | Significant bond breaking in the transition state. |
| Bond Formation | > 1.02 | Significant bond formation in the transition state. |
| Minimal Bond Change | ~ 1.00 | Little to no change in bonding to the isotopic carbon in the transition state. |
Secondary kinetic isotope effects are observed when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. core.ac.uk These effects are generally smaller than primary KIEs, and their magnitude decreases as the distance between the isotopic label and the reaction center increases. core.ac.ukutdallas.edu
Secondary KIEs arise from changes in the vibrational environment of the labeled atom as the reaction progresses, often due to changes in hybridization or steric effects. gmu.edu For example, a change in hybridization from sp³ to sp² at a carbon adjacent to the labeled position can lead to a measurable secondary KIE. gmu.edu These effects provide valuable information about the structure of the transition state and can help to distinguish between different proposed mechanisms. libretexts.org
The measurement of both primary and secondary ¹³C KIEs using Hexane-1-¹³C can provide critical insights into the rate-determining step of a reaction. A significant primary KIE directly implicates the cleavage or formation of the C1-C2 bond or a bond to the C1 carbon in the slowest step of the reaction. core.ac.ukmasterorganicchemistry.com
Furthermore, the magnitude of the KIE can help to characterize the transition state. utdallas.edu For example, in Sₙ1 reactions, where the rate-determining step is the formation of a carbocation, the transition state resembles the carbocation intermediate. utdallas.edulibretexts.org A KIE study could reveal the extent of C-Leaving Group bond breaking at this stage. In contrast, for an Sₙ2 reaction, which proceeds through a single, concerted step, the KIE would reflect the simultaneous bond-forming and bond-breaking processes in the five-membered transition state. masterorganicchemistry.com
Analysis of Secondary 13C Kinetic Isotope Effects in Remote Positions
Tracing Carbon Atom Rearrangements and Scrambling in Organic Reactions
Isotopic labeling with Hexane-1-¹³C is an indispensable method for tracking the fate of specific carbon atoms throughout a chemical transformation. This is particularly useful in studying complex reactions where skeletal rearrangements or scrambling of carbon atoms can occur. wiley-vch.de Such rearrangements are common in carbocation chemistry, where atoms or alkyl groups can migrate to form a more stable carbocation. libretexts.org
For example, in a study of the rearrangement of phenylnitrene, ¹³C labeling was used to demonstrate that the reaction proceeds through a direct ring contraction, ruling out other proposed mechanisms involving carbon scrambling. acs.org By analyzing the position of the ¹³C label in the product molecules using techniques like ¹³C NMR spectroscopy, chemists can definitively map the connectivity changes that have occurred. openstax.orgosti.gov In a study on the coupling conversion of n-hexane and CO over an HZSM-5 zeolite, isotope tracing with ¹³CO revealed that oxygenates were formed through the incorporation of ¹³CO into alkyl species, which then transformed into aromatic products. acs.orgdicp.ac.cn
Investigation of Unimolecular and Bimolecular Reaction Pathways
Hexane-1-¹³C can be used to differentiate between unimolecular and bimolecular reaction pathways. libretexts.org A unimolecular reaction, such as an Sₙ1 reaction, involves a single molecule in its rate-determining step, while a bimolecular reaction, like an Sₙ2 reaction, involves the collision of two molecules. masterorganicchemistry.com
The kinetics of a reaction involving Hexane-1-¹³C can be monitored to determine the reaction order. For a unimolecular process, the rate will depend only on the concentration of the hexane (B92381) substrate. libretexts.org For a bimolecular reaction, the rate will depend on the concentrations of both the hexane substrate and the other reacting species. masterorganicchemistry.com Computational studies can also explore the potential energy surfaces of both unimolecular and bimolecular reaction pathways to predict the most likely mechanism. hawaii.eduresearchgate.net Some reactions may even involve both unimolecular and bimolecular pathways.
Studies on Solvent Effects in Reaction Kinetics Using Labeled Systems
The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. libretexts.orgwikipedia.org Solvents can affect reactivity by stabilizing or destabilizing reactants, products, and, most importantly, the transition state. wikipedia.orgrsc.org By using Hexane-1-¹³C, researchers can perform kinetic studies in various solvents to probe these effects.
For example, a reaction's KIE might change in different solvents, indicating a shift in the transition state structure due to solvent interactions. researchgate.net Polar solvents may preferentially stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates. wikipedia.org A study on the epoxidation of 1-hexene (B165129) with a titanium silicalite-1 catalyst in different solvents (methanol, acetonitrile, and acetone) showed that the solvent had a significant effect on the adsorption of 1-hexene and, consequently, the reaction kinetics. researchgate.net The use of an isotopically labeled system like Hexane-1-¹³C in such studies allows for precise measurement of rate changes and provides a deeper understanding of the solvent's role in the reaction mechanism. rsc.org
Applications of Hexane 1 13c in Metabolic Flux Analysis and Carbon Tracing Excluding Clinical Human Trials
Utilization as a Labeled Substrate for Carbon Metabolism Studies in Biological Systems (e.g., cell cultures, microbial systems)
Stable isotope tracers, such as 13C-labeled compounds, are fundamental to metabolic flux analysis (MFA), a powerful technique for quantifying intracellular reaction rates. cortecnet.comrsc.org In these studies, organisms are cultured with a 13C-labeled substrate, and the incorporation of the isotope into various metabolites is measured to calculate metabolic fluxes. cortecnet.com While glucose is a commonly used tracer, other substrates, including hexane (B92381) derivatives, can be employed to probe specific metabolic pathways. cortecnet.comrsc.org
In microbial systems, 13C-MFA is a cornerstone for understanding cellular physiology, identifying key metabolic nodes, and uncovering hidden pathways. osti.gov The choice of the 13C-labeled substrate is crucial for achieving high resolution in flux estimations. osti.gov For instance, different isotopomers of glucose are used to delineate pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. osti.gov Similarly, Hexane-1-13C can be used to investigate the metabolism of alkanes by certain microorganisms capable of utilizing them as a carbon source.
The experimental setup for 13C-MFA typically involves growing cells in a medium where the primary carbon source is replaced with its 13C-labeled counterpart. rsc.org The system is allowed to reach a metabolic and isotopic steady state, meaning the concentrations of metabolites and their labeling patterns are constant over time. rsc.orgsci-hub.se This allows for accurate flux calculations based on the distribution of 13C in downstream metabolites. sci-hub.se
Tracking of Carbon Flow into Metabolites and Macromolecules
The core principle of using isotopically labeled compounds like this compound is to trace the journey of the labeled carbon atom as it is incorporated into various molecules within a biological system. biorxiv.org This technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism. researchgate.net By measuring the mass isotopomer distributions (MIDs) of metabolites—that is, the relative abundance of molecules with different numbers of 13C atoms—researchers can map the flow of carbon through metabolic networks. nih.gov
This approach is widely used to study the synthesis of key cellular building blocks. For example, by providing 13C-labeled glucose to cells, scientists can track the incorporation of carbon into amino acids, lipids, and nucleic acids. osti.govd-nb.info The labeling patterns in these macromolecules provide quantitative insights into the activity of the biosynthetic pathways responsible for their production. d-nb.info In the context of this compound, its carbon atom can be traced into fatty acids and other lipids in organisms that can metabolize hexane.
The analysis of labeled metabolites is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate different metabolites and determine their isotopic composition. nih.govoup.com
Isotope Tracing in Environmental Biogeochemical Cycles (e.g., carbon cycling in aquatic/terrestrial food webs)
Stable isotope tracing is a critical tool for studying biogeochemical cycles, which describe the movement of elements through biotic and abiotic components of ecosystems. The carbon cycle, a fundamental biogeochemical cycle, involves the transformation of carbon between organic and inorganic forms. Introducing 13C-labeled compounds into an environment allows scientists to track the flow of carbon through different trophic levels and reservoirs.
For instance, in soil metabolomics, researchers have used a variety of 13C-labeled carbon sources, including amino acids and carbohydrates, to trace carbon flow into the metabolite pools of complex microbial communities. osti.gov These studies have shown that the type of carbon source significantly influences the metabolic fate of carbon in the soil ecosystem. osti.gov
In aquatic environments, 13C-labeling experiments are used to understand the synthesis of essential fatty acids by phytoplankton, which form the base of many marine food webs. By providing 13C-enriched carbon dioxide, scientists can monitor the incorporation of carbon into different fatty acids and elucidate their synthesis pathways. Similarly, the degradation and transformation of pollutants like n-hexane in soil and water can be studied using this compound. The labeled compound allows for precise tracking of its fate and persistence in the environment. ontosight.ai
Investigation of Carbon Incorporation in Specific Biochemical Pathways (e.g., lipid synthesis, amino acid anabolism)
A primary application of 13C-MFA is the detailed investigation of specific metabolic pathways. By selecting an appropriate 13C tracer, researchers can target and quantify the carbon flux through particular sets of reactions. nih.gov For example, 13C-MFA has been instrumental in understanding lipid biosynthesis in various organisms.
In oleaginous microorganisms, which accumulate large amounts of lipids, 13C-MFA with labeled glucose has been used to identify the primary sources of NADPH, a crucial cofactor for fatty acid synthesis. Studies have elucidated the roles of pathways like the pentose phosphate pathway and the malic enzyme in providing the necessary reducing power for lipid production.
Similarly, the synthesis of amino acids, the building blocks of proteins, can be meticulously studied using 13C tracers. oup.com The labeling patterns in protein-bound amino acids are frequently analyzed in 13C-MFA studies to infer fluxes in central carbon metabolism. sci-hub.se The specific positions of 13C atoms within the amino acid carbon skeletons provide detailed information about the metabolic routes taken from the initial labeled substrate. oup.com For instance, the metabolism of this compound could be traced to understand its potential incorporation into the carbon backbone of lipids through pathways like beta-oxidation, which breaks down fatty acids to produce acetyl-CoA, a central metabolite that can then be used for various biosynthetic processes, including the synthesis of some amino acids.
Computational Chemistry and Modeling of Hexane 1 13c
Quantum Chemical Calculations for Isotopic Shielding Constants
Quantum chemical calculations are fundamental for predicting Nuclear Magnetic Resonance (NMR) parameters, such as isotopic shielding constants. The substitution of a ¹²C atom with a ¹³C isotope at the C1 position in hexane (B92381) induces subtle but measurable changes in the electronic environment, which can be modeled to predict the ¹³C NMR chemical shift.
The primary method for calculating NMR shielding constants is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. For instance, research has shown that long-range corrected DFT functionals can provide reliable predictions for ¹³C chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus. The chemical shift (δ) is then determined by referencing the calculated isotropic shielding constant (σ_iso) of the nucleus to the shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS).
Recent advancements have focused on developing specialized basis sets, such as pecG-n (n=1, 2), designed to reduce errors arising from the quality of the optimized molecular geometry, leading to more accurate shielding constant calculations. While high-level methods like coupled-cluster (CC) theory provide benchmark accuracy, DFT-based protocols offer a balance of accuracy and computational cost suitable for molecules the size of hexane.
Table 1: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for n-Hexane This table illustrates the typical output and accuracy of computational methods in predicting ¹³C NMR chemical shifts, which are foundational for analyzing the spectrum of labeled compounds like Hexane-1-13C. The symmetry of n-hexane results in three unique carbon signals.
| Carbon Atom Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (Example DFT Protocol) |
| C1, C6 | 13.9 | 14.1 |
| C2, C5 | 22.9 | 23.2 |
| C3, C4 | 31.8 | 32.0 |
Note: Data is illustrative, based on typical values for n-hexane to demonstrate the application of computational methods.
Density Functional Theory (DFT) Applications for Molecular Vibrational Characteristics and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational tool for exploring the molecular vibrational characteristics and energy landscapes of molecules like hexane. The energy landscape of hexane is characterized by multiple conformers arising from rotation around the C-C single bonds. DFT calculations can identify the geometries of stable conformers (e.g., all-trans, trans-gauche, gauche-gauche) and determine their relative energies.
For n-hexane, DFT modeling has been successfully used to analyze its stable conformations and their corresponding Raman spectra. By calculating the harmonic vibrational frequencies for each optimized conformer, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data, accounting for anharmonicity and basis set deficiencies. The introduction of a ¹³C isotope in this compound will slightly alter the vibrational frequencies involving the C1 atom due to the change in mass, an effect that can be precisely modeled with DFT. This isotopic shift is particularly relevant for interpreting detailed vibrational spectra (IR, Raman).
Table 2: Calculated Relative Energies and Key Vibrational Frequencies for n-Hexane Conformers
| Conformer | Relative Energy (kJ/mol) | Calculated C-C Stretch (cm⁻¹) |
| TTT (all-trans) | 0.00 | 885 |
| TTG | 2.1 | 865 |
| TGT | 3.3 | 870 |
| TGG | 4.2 | 842 |
| GTG | 5.4 | 855 |
Note: Values are representative examples derived from DFT studies on n-alkanes to illustrate conformational analysis. T = trans, G = gauche.
Molecular Mechanics and Dynamics Simulations of ¹³C-Labeled Systems
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of large molecular systems over time. While quantum mechanical methods are often too computationally expensive for simulating dynamics, MM uses classical force fields to approximate the potential energy of a system, enabling the simulation of processes like diffusion, adsorption, and conformational changes.
For a ¹³C-labeled system like this compound, the simulation methodology remains identical. The only required change is the adjustment of the mass of the C1 atom in the force field parameters. While this small mass change has a negligible effect on equilibrium thermodynamic properties like adsorption strength, it does subtly influence dynamic properties such as diffusion coefficients, which are dependent on molecular mass. MD simulations are therefore essential for understanding the transport properties of isotopically labeled molecules.
Predictive Modeling of Kinetic and Equilibrium Isotope Effects
Isotopic substitution can influence the rates of chemical reactions and the positions of chemical equilibria, phenomena known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), respectively. Computational modeling is a key tool for predicting and interpreting these effects.
The origin of these effects lies in the differences in zero-point vibrational energy (ZPVE) between isotopologues. A bond to a heavier isotope (like ¹³C) has a lower vibrational frequency and thus a lower ZPVE than a bond to a lighter isotope (¹²C).
Kinetic Isotope Effects (KIEs): The ¹²C/¹³C KIE is the ratio of the reaction rate for the ¹²C-containing reactant to that of the ¹³C-containing reactant (k₁₂/k₁₃). It is computationally predicted by calculating the vibrational frequencies of the reactant and the transition state for both isotopologues. A primary KIE occurs when the bond to the isotopic atom is broken or formed in the rate-determining step. For example, in a hydrogen abstraction reaction from the C1 position of hexane, a ¹³C KIE would be expected. DFT calculations can accurately model the transition state structure and the vibrational frequencies needed to predict the KIE.
Equilibrium Isotope Effects (EIEs): EIEs arise from ZPVE differences between the reactants and products in an equilibrium. They are calculated by computing the vibrational frequencies for all species involved in the equilibrium for both the light and heavy isotopologues. Conformational equilibrium isotope effects (CEIEs) can also be studied, where isotopic substitution perturbs the equilibrium between different conformers of a molecule.
Table 3: Illustrative Calculation of a Primary ¹³C KIE for H-Abstraction from Hexane-1-¹³C
| Species | ZPVE (¹²C) (kJ/mol) | ZPVE (¹³C) (kJ/mol) | ΔZPVE (¹³C - ¹²C) (kJ/mol) |
| Reactant (Hexane) | 450.00 | 449.92 | -0.08 |
| Transition State | 445.50 | 445.45 | -0.05 |
| Difference (Reactant - TS) | 4.50 | 4.47 | |
| Predicted KIE (k₁₂/k₁₃) | ~1.03 |
Note: Values are hypothetical and for illustrative purposes to explain the computational principle behind KIE prediction.
Development of Computational Algorithms for ¹³C NMR Chemical Shift Prediction in Labeled Compounds
Accurate and rapid prediction of ¹³C NMR chemical shifts is crucial for structure elucidation. While DFT-based methods are accurate, they can be computationally demanding. This has spurred the development of alternative computational algorithms, particularly those based on machine learning (ML).
Graph Neural Networks (GNNs) and Message Passing Neural Networks (MPNNs) have emerged as powerful tools for this purpose. These algorithms treat molecules as graphs, where atoms are nodes and bonds are edges. They are trained on large databases of known structures and their experimental or DFT-calculated NMR spectra. After training, the model can predict the ¹³C chemical shifts for a new molecule, like this compound, almost instantaneously based on its molecular structure.
To improve accuracy, transfer learning techniques can be used, where a model initially trained on a massive dataset of DFT-calculated shifts is fine-tuned on a smaller, high-quality dataset of experimental values. Ensemble methods, which average the predictions of multiple ML models, are also used to reduce stochastic errors and improve robustness. These ML approaches offer a significant speed advantage over traditional quantum chemical calculations, making them suitable for high-throughput screening applications.
Computational Screening for Isomeric Separations of Labeled Hexanes
The separation of hexane isomers (e.g., n-hexane, 2-methylpentane, 3-methylpentane) is a significant challenge in the petroleum industry. Computational screening has become an indispensable tool for discovering and optimizing nanoporous materials, such as metal-organic frameworks (MOFs) and zeolites, for these separations. This methodology is directly applicable to the separation of isomers of labeled compounds, such as separating linear this compound from its branched, labeled counterparts.
The primary simulation technique for screening adsorbents is Grand Canonical Monte Carlo (GCMC). GCMC simulations predict the adsorption isotherms, selectivity, and capacity of a given material for different isomers at specific temperatures and pressures. High-throughput computational screening involves performing these simulations for thousands of candidate structures from material databases. This allows for the identification of top-performing materials with optimal pore sizes and shapes for a specific separation task, such as selectively adsorbing linear alkanes while excluding branched ones.
Following initial screening with GCMC, molecular dynamics simulations can provide further insights into the diffusion of the isomers within the pores, helping to understand whether the separation mechanism is based on equilibrium thermodynamics (adsorption strength) or kinetics (diffusion rates).
Table 4: Example of Computational Screening Results for Hexane Isomer Separation in MOFs
| MOF Candidate | Adsorption Selectivity (n-hexane / branched) | n-hexane Capacity (mol/kg) | Separation Mechanism |
| ZIF-8 | 34 - 55 | 2.15 | Kinetic / Size Exclusion |
| Fe₂(BDP)₃ | > 10 | High | Shape Selective |
| MOF-163 | High | Moderate | Pore Topology |
| DEYVUA | High | High | Adsorption Capacity |
Note: This table summarizes findings from computational screening studies on various MOFs to illustrate the type of data generated.
Emerging Research Frontiers and Future Directions with Hexane 1 13c
Integration with Multi-Isotopic Labeling Strategies (e.g., 2H, 15N) for Enhanced Mechanistic Detail
The singular insight provided by a ¹³C label can be exponentially enhanced when combined with other stable isotopes like deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N). This multi-isotopic approach allows researchers to simultaneously track different atoms through complex reaction pathways, providing a more complete and detailed mechanistic picture.
In metabolic studies, for instance, combining Hexane-1-¹³C with ¹⁵N-labeled compounds can trace the carbon skeleton and nitrogen sources in tandem through biosynthetic pathways. Similarly, the use of deuterium offers unique advantages. In nuclear magnetic resonance (NMR) studies, incorporating ²H alongside ¹³C and ¹⁵N in large biomolecules can reduce the rates of relaxation, which sharpens signals and increases the sensitivity of key experiments.
A compelling application of this strategy is seen in studies of anaerobic n-hexane metabolism. Research on a denitrifying bacterium used both [1-¹³C]n-hexane and deuterated n-hexane (d₁₄-n-hexane) to investigate the initial activation reaction. The analysis revealed that the metabolite, (1-methylpentyl)succinate, contained a methylpentyl group with either one ¹³C atom or thirteen deuterium atoms, proving conclusively that this molecular fragment originated directly from the n-hexane substrate. Further studies on sulfate-reducing bacteria using ¹³C-labeled n-hexane confirmed that the metabolic activation occurs at the C-2 position of the hexane (B92381) molecule through its addition to fumarate (B1241708). These dual-labeling experiments are indispensable for distinguishing between potential reaction pathways and providing unambiguous evidence for specific chemical transformations.
Research Findings from Multi-Isotopic Labeling Studies
| Labeled Substrate(s) | Organism/System | Key Finding | Reference(s) |
|---|---|---|---|
| [1-¹³C]n-hexane and d₁₄-n-hexane | Denitrifying bacterium (strain HxN1) | Proved that the 1-methylpentyl side chain of the metabolite originates directly from n-hexane via activation at the C-2 position. | |
| ¹-³C-labeled n-hexane | Sulfate-reducing bacterial culture | Confirmed that n-hexane metabolism is initiated by the addition of the C-2 carbon of hexane to fumarate. |
Advancements in Micro-Scale and Non-Invasive Analytical Techniques for Limited Samples
A significant challenge in many biological and chemical analyses is the limited availability of sample material. The development of highly sensitive analytical techniques is crucial, and isotopic labeling with compounds like Hexane-1-¹³C plays a key role in enhancing detection. Modern analytical methods are increasingly capable of performing detailed analysis on micro-scale samples, often non-invasively.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) such as in LC-MS, is an extremely sensitive technique capable of detecting and quantifying metabolites from very small samples. The use of ¹³C-labeled standards, including metabolites derived from Hexane-1-¹³C, allows for precise quantification and helps distinguish biological signals from background noise. Advanced platforms like Ultra-Performance Liquid Chromatography Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR-MS) provide high-resolution data, making it possible to determine the exact number of carbon atoms in a molecule and significantly improve compound identification from limited biological extracts.
Spectroscopic methods are inherently non-destructive and well-suited for analyzing precious or limited samples. NMR spectroscopy provides direct information on the carbon skeleton of a molecule without consuming the sample. In material science, spectroscopic ellipsometry has been used as a non-destructive technique to measure the swelling of thin polymer films when exposed to n-hexane, a process that could be further detailed by tracing Hexane-1-¹³C. Furthermore, non-invasive sampling techniques, such as vapor phase analysis or solvent-free microextraction, are being developed to collect volatile or semi-volatile compounds for analysis, minimizing interaction with the source object.
Novel Applications in Material Science Research Utilizing Isotopic Tagging
While prominently used in biological sciences, the application of isotopic tagging with compounds like Hexane-1-¹³C is an emerging frontier in material science. The ability to track the movement and transformation of specific molecules provides a unique window into material properties and behaviors at the molecular level.
One promising area is the study of polymer-solvent interactions. For example, n-hexane is used to induce swelling in polymer networks like poly(dimethyl siloxane) (PDMS). By using Hexane-1-¹³C instead of unlabeled hexane, researchers could employ techniques like solid-state NMR or imaging mass spectrometry to precisely map the diffusion kinetics and spatial distribution of the solvent within the polymer matrix. This can provide fundamental insights into material porosity, solvent resistance, and the mechanics of swelling and degradation.
Another potential application is in the field of solvent-resistant nanofiltration (SRNF). The performance of composite membranes is dependent on the transport mechanism of solvents through them, which can involve both diffusion and pore-flow. Using Hexane-1-¹³C as a tracer would allow for the precise quantification of solvent transport through the membrane material itself, helping to optimize membrane design and performance for industrial separation processes.
High-Throughput Screening Methodologies for ¹³C-Labeled Compounds
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with specific biological or chemical activities. The integration of ¹³C-labeling into HTS workflows significantly enhances the quality and depth of information obtained.
In drug discovery and toxicology, HTS methods can screen compounds for their effects on cellular metabolism. By providing cells with a ¹³C-labeled substrate, such as a metabolite derived from Hexane-1-¹³C, researchers can use MS or NMR to rapidly measure changes in metabolic flux across numerous pathways in response to test compounds. This "phenotypic screening" can identify unexpected therapeutic or toxic effects and elucidate a compound's mechanism of action.
NMR-based screening is another powerful HTS approach. Target-based screens can monitor the chemical shifts in a ¹³C-labeled protein upon the addition of compounds from a chemical library to identify binding interactions. Ligand-detected NMR methods, which can be adapted for HTS, monitor the NMR signal of the ¹³C-labeled small molecule itself. These techniques are instrumental in the early stages of drug discovery for identifying and validating lead compounds.
Comparison of HTS Methodologies for ¹³C-Labeled Compounds
| Methodology | Analytical Technique | Principle | Application | Reference(s) |
|---|---|---|---|---|
| Metabolic Flux Analysis | Mass Spectrometry (MS), NMR | Quantifies changes in the rate of turnover of ¹³C-labeled metabolites in response to external stimuli. | Drug discovery, toxicology, metabolic engineering. | |
| HTS-NMR (Target-based) | NMR Spectroscopy | Detects chemical shift perturbations in a ¹³C-labeled protein target upon ligand binding. | Identifying protein-ligand interactions. |
Contribution to Fundamental Understanding of Carbon Chemistry at the Molecular Level
At its core, the use of Hexane-1-¹³C contributes directly to our fundamental understanding of carbon chemistry. By placing a label on a specific carbon atom in a simple, saturated alkane, researchers can track its fate through reactions, providing definitive evidence for mechanisms that would otherwise be inferred.
The study of alkane metabolism is a prime example. Alkanes are known for their chemical inertness, yet certain microorganisms can metabolize them under anaerobic conditions. Isotopic labeling with Hexane-1-¹³C has been instrumental in showing that this process is initiated by the addition of the alkane to fumarate. Tracing the ¹³C label from the C1 position of hexane to its final position in the resulting succinate (B1194679) adduct provides incontrovertible proof of a specific C-C bond formation, elucidating a novel mechanism for C-H bond activation.
Beyond reaction mechanisms, ¹³C labeling is fundamental to structural elucidation. ¹³C-NMR spectroscopy provides direct information about the carbon framework of a molecule, where each unique carbon atom gives a distinct signal. Using a specifically labeled compound like Hexane-1-¹³C allows for unambiguous assignment of signals in complex spectra, which is crucial for identifying unknown metabolites or characterizing new materials. By providing a clear starting point, Hexane-1-¹³C enables researchers to follow a single atom's journey, transforming abstract mechanistic hypotheses into observable molecular events.
Q & A
Q. What criteria determine whether contradictions in Hexane-1-C tracer data invalidate a hypothesis versus requiring methodological refinement?
- Methodological Answer : Contradictions invalidate hypotheses only if:
- Results are irreproducible across ≥3 independent replicates.
- Controls confirm isotopic label integrity.
- Alternative hypotheses (e.g., side reactions) are experimentally ruled out.
Otherwise, refine methods by increasing temporal resolution or using site-specific labeling (e.g., C at C2 for comparative studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
